4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde is an organic compound that features a biphenyl core substituted with a dioxolane ring and an aldehyde group
Mechanism of Action
Target of Action
Related compounds such as azoxybenzenes are known to have various biological activities and are used as liquid crystals, ligands for preparing coordination polymers, and polyvinyl chloride stabilizers .
Mode of Action
It’s worth noting that the reactivity of the azoxy group in related compounds allows them to be used as building blocks in fine organic synthesis .
Biochemical Pathways
Related compounds such as azoxybenzenes are known to affect various biological activities .
Result of Action
Related compounds such as azoxybenzenes are known to have various biological activities .
Action Environment
It’s worth noting that the synthesis of related compounds often involves the use of eco-friendly reductants in an alkaline medium .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of a suitable biphenyl derivative with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The aldehyde group can then be introduced through formylation reactions using reagents such as Vilsmeier-Haack or Duff formylation .
Industrial Production Methods
In an industrial setting, the production of 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde may involve continuous flow processes to ensure high yield and purity. The use of eco-friendly reductants such as glucose in alkaline medium has been explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products Formed
Oxidation: 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carboxylic acid
Reduction: 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-methanol
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination polymers.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of liquid crystals and stabilizers for polyvinyl chloride.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: Similar in structure but contains an azoxy group instead of an aldehyde.
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol: Similar but with an alcohol group instead of an aldehyde.
1,2-Benzenedicarboxylic acid,4-[2-[4’-(2-ethyl-1,3-dioxolan-2-yl)-6-methyl-2’-propyl[1,1’-biphenyl]-3-yl]ethyl]-, dimethyl ester: Contains a dioxolane ring and biphenyl core but with different substituents.
Properties
IUPAC Name |
4-[4-(1,3-dioxolan-2-yl)phenyl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-11-12-1-3-13(4-2-12)14-5-7-15(8-6-14)16-18-9-10-19-16/h1-8,11,16H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEHYWBDTJADSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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